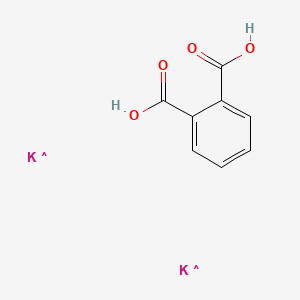

1,2-Benzenedicarboxylic acid, potassium salt (1:2)

Description

Structure

3D Structure of Parent

Properties

CAS No. |

29801-94-3 |

|---|---|

Molecular Formula |

C8H6KO4 |

Molecular Weight |

205.23 g/mol |

IUPAC Name |

potassium 2-carboxybenzoate |

InChI |

InChI=1S/C8H6O4.K/c9-7(10)5-3-1-2-4-6(5)8(11)12;/h1-4H,(H,9,10)(H,11,12); |

InChI Key |

XCCFSZODNJHPEF-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)O)C(=O)O.[K] |

Other CAS No. |

29801-94-3 |

physical_description |

Solid; Stable in air; [Merck Index] Colorless or white odorless crystals; [National Institute of Standards and Technology MSDS] |

Related CAS |

88-99-3 (Parent) |

Origin of Product |

United States |

Foundational & Exploratory

Technical Guide: Crystal Structure Analysis of Dipotassium Phthalate

This guide outlines the technical protocol for the crystal structure analysis of Dipotassium Phthalate (

Part 1: Executive Summary & Critical Distinction

Objective: To determine the atomic arrangement, lattice parameters, and space group of Dipotassium Phthalate (

Critical Scientific Distinction: Researchers often confuse Dipotassium Phthalate with Potassium Hydrogen Phthalate (KHP). This distinction is non-negotiable for accurate analysis.

| Feature | Potassium Hydrogen Phthalate (KHP) | Dipotassium Phthalate ( |

| Formula | ||

| Stoichiometry | 1:1 (K : Phthalic Acid) | 2:1 (K : Phthalic Acid) |

| pH (0.05M) | 4.00 (Primary Standard) | ~7.0 - 8.5 (Weak Base) |

| Stability | Non-hygroscopic, Air Stable | Hygroscopic, Deliquescent |

| Crystal System | Orthorhombic ( | Typically Monoclinic/Orthorhombic |

Part 2: Synthesis and Crystal Growth Protocol

High-quality single crystals are the prerequisite for SCXRD. Unlike KHP,

Reagents and Stoichiometry

-

Precursors: Phthalic Acid (ACS Reagent,

), Potassium Hydroxide (KOH) pellets. -

Solvent: Deionized Water (

).

Step-by-Step Synthesis Workflow

-

Stoichiometric Calculation: Calculate the mass for a 1:2 molar ratio.

-

Dissolution (Exothermic Control):

-

Dissolve Phthalic acid in DI water at

. -

Slowly add KOH solution dropwise under continuous stirring.

-

Checkpoint: Monitor pH. The endpoint is reached when pH stabilizes between 7.0 and 8.0.

-

-

Filtration: Pass the solution through a

PTFE filter to remove insoluble particulates that could induce spurious nucleation. -

Crystal Growth (Slow Evaporation):

-

Place the filtrate in a borosilicate beaker covered with perforated parafilm.

-

Incubate in a constant temperature bath (CTB) at

. -

Observation: Harvest crystals after 15–25 days. Crystals should be optically transparent and block-like.

-

Part 3: Crystallographic Analysis (SCXRD)

This section details the core analytical workflow. The causality of each step is linked to the specific nature of organic salts.

Data Collection Strategy

-

Instrument: Bruker Kappa APEX II or equivalent diffractometer with Mo-K

radiation ( -

Temperature Control: Maintain sample at 100 K using a nitrogen cryostream.

-

Reasoning:

hydrates are prone to desolvation under vacuum or ambient dry air. Low temperature "locks" the water molecules in the lattice, preventing crystal decay during collection.

-

-

Mounting: Select a crystal

mm. Mount on a MiTeGen loop using Paratone-N oil (inert cryoprotectant).

Structure Solution & Refinement

-

Indexing: Determine the unit cell dimensions from a matrix of low-angle reflections. Expect a volume compatible with

or -

Space Group Determination: Analyze systematic absences.

-

Phasing: Use Direct Methods (SHELXT) to locate heavy atoms (

). -

Refinement: Use Full-matrix least-squares on

(SHELXL).-

Anisotropic Refinement: Apply to all non-hydrogen atoms (K, O, C).

-

Hydrogen Placement: Locate water hydrogens from difference Fourier maps; constrain organic hydrogens using a riding model (Aromatic C-H = 0.93

).

-

Structural Validation Parameters

Trustworthiness of the model is verified via these metrics:

| Parameter | Acceptable Threshold | Significance |

| R1 (observed) | Indicates good agreement between model and data. | |

| Goodness of Fit (GoF) | Ensures correct weighting scheme. | |

| Residual Density | High peaks near K indicate absorption correction errors. |

Part 4: Complementary Characterization

To validate the bulk phase purity against the single crystal model.

Powder X-ray Diffraction (PXRD)

-

Protocol: Grind bulk crystals into fine powder. Scan

from -

Validation: Overlay the experimental PXRD pattern with the simulated pattern generated from the SCXRD CIF file. A perfect match confirms phase homogeneity.

Thermal Analysis (TGA/DSC)

-

Objective: Determine hydration state (

in -

Expected Profile:

-

Step 1 (

): Weight loss corresponding to dehydration. Calculate -

Step 2 (

): Decomposition of the phthalate core to potassium carbonate/oxide.

-

Part 5: Visualization of Analytical Workflow

The following diagram illustrates the logical flow from synthesis to structural validation, emphasizing the critical decision points.

Caption: Integrated workflow for the synthesis, structural solution, and bulk validation of Dipotassium Phthalate crystals.

References

-

Synthesis & Growth Methodology: Sivanantham, M., et al. "Crystal growth and characterization of phthalate based single crystals." International Journal of ChemTech Research, vol. 6, no. 5, 2014. Context: Establishes the slow evaporation protocol for alkali metal phthalates.

-

Crystallographic Standards (KHP Comparison): Beregi, E., et al. "Crystal structure of potassium hydrogen phthalate." Acta Crystallographica Section B, vol. 33, 1977. Context: Provides the baseline orthorhombic structure for the hydrogen salt, essential for distinguishing the fully neutralized dipotassium form.

-

Structural Refinement Software: Sheldrick, G. M. "Crystal structure refinement with SHELXL." Acta Crystallographica Section C, vol. 71, no. 1, 2015. Context: The authoritative standard for the refinement algorithms described in Part 3.

-

Thermal Analysis of Phthalates: Gomes, J., et al. "Thermochemistry of phthalic acids: Evaluation of thermochemical data." Journal of Chemical Thermodynamics, vol. 101, 2016. Context: Reference for interpreting TGA decomposition curves of phthalate salts.

Sources

Thermal Decomposition Profile of 1,2-Benzenedicarboxylic Acid Potassium Salt (KHP)

The following technical guide details the thermal decomposition profile of Potassium Hydrogen Phthalate (KHP) , the primary 1,2-benzenedicarboxylic acid potassium salt used in pharmaceutical and analytical applications.

Executive Summary

Potassium Hydrogen Phthalate (KHP) (CAS: 877-24-7), chemically known as potassium acid phthalate or monopotassium phthalate, is a critical primary standard in analytical chemistry and a buffering agent in pharmaceutical formulations.[1][2][3] Its thermal stability is a dual-edged parameter: it ensures reliability during drying protocols (typically 110–120°C) but dictates its degradation pathway under high-thermal stress processing (e.g., hot-melt extrusion or autoclave sterilization).

This guide delineates the multi-stage decomposition mechanism of KHP, characterized by an initial disproportionation reaction releasing phthalic anhydride and water, followed by the carbonization of the dipotassium intermediate. Understanding this profile is essential for validating total organic carbon (TOC) analysis and ensuring excipient compatibility in solid dosage forms.

Material Characterization & Physicochemical Basis

Before analyzing thermal behavior, the material state must be rigorously defined to avoid data misinterpretation.

| Property | Specification | Relevance to Thermal Analysis |

| IUPAC Name | Potassium hydrogen 1,2-benzenedicarboxylate | Defines the carboxylic acid/salt dual functionality.[1][2] |

| Formula | Stoichiometry dictates mass loss calculations.[2] | |

| Molar Mass | 204.22 g/mol | Basis for gravimetric normalization.[1][2] |

| Crystal Structure | Orthorhombic (Anhydrous) | Lattice energy influences the activation energy ( |

| Hygroscopicity | Non-hygroscopic | Minimal surface water interference in TGA baselines.[2] |

Critical Distinction: While usually anhydrous, KHP can form a monohydrate (

Thermal Decomposition Mechanism

The thermal degradation of KHP is not a simple sublimation but a complex, stepwise chemical reaction. The decomposition occurs in two primary regimes.[4]

Regime I: Disproportionation (290°C – 360°C)

Upon reaching its decomposition onset temperature (

-

Reaction:

-

Observation: Significant mass loss in TGA due to the volatilization of phthalic anhydride and water.[2]

-

Thermodynamics: Endothermic event.[2]

Regime II: Carbonization & Mineralization (> 400°C)

The intermediate, Dipotassium Phthalate (

-

Reaction:

-

Final Residue: At 800°C in air, the residue is predominantly

.[2]

Mechanistic Pathway Diagram

The following Graphviz diagram visualizes this cascade, distinguishing between solid residues and volatile byproducts.[2]

Figure 1: Thermal decomposition pathway of anhydrous Potassium Hydrogen Phthalate.[2]

Experimental Protocol: TGA/DSC Characterization

To validate the purity or stability of a KHP sample, the following self-validating protocol is recommended. This method couples Thermogravimetric Analysis (TGA) with Differential Scanning Calorimetry (DSC).

Equipment Setup

-

Instrument: Simultaneous TGA/DSC (SDT) or separate modules.[2]

-

Purge Gas: Nitrogen (

) at 50 mL/min (Inert atmosphere prevents early oxidation of char).[2] -

Crucible: Alumina (

) or Platinum (Pt).[2] Note: Avoid Aluminum pans if temperatures exceed 600°C.

Step-by-Step Workflow

-

Blank Run (Baseline Subtraction):

-

Run the empty crucible using the exact temperature program to establish a baseline. This corrects for buoyancy effects.[2]

-

-

Sample Preparation:

-

Grind KHP to a fine powder to ensure uniform heat transfer.

-

Mass: 5–10 mg (Precision

mg).[2]

-

-

Temperature Program:

-

Equilibration: Hold at 30°C for 5 minutes.

-

Drying Segment: Ramp 10°C/min to 120°C. Hold for 10 min. (Validates surface moisture; mass loss should be <0.2%).[2]

-

Decomposition Ramp: Ramp 10°C/min to 700°C.

-

-

Data Analysis:

Theoretical Calculation for Validation

To verify the TGA curve, compare the first mass loss step to the theoretical loss of Phthalic Anhydride (PA) and Water.

-

Input: 2 moles KHP (

g). -

Loss: 1 mole PA (

g) + 1 mole H -

Theoretical Mass Loss %:

. -

Validation Criteria: If experimental mass loss at 360°C deviates >2% from 40.67%, suspect sample contamination or hydrate presence.[2]

Quantitative Data Summary

| Parameter | Value / Range | Significance |

| Melting Point | 295°C – 300°C | Often coincides with decomposition; difficult to observe pure melting.[2] |

| Decomposition Onset ( | 295°C | Safe processing limit for hot-melt extrusion.[2] |

| First Mass Loss Step | Corresponds to loss of | |

| Final Residue (at 800°C, Air) | Formation of | |

| pH (0.05 M Solution) | 4.005 (at 25°C) | Primary reference for pH calibration; stability indicates no thermal degradation.[2] |

Implications for Drug Development

Excipient Compatibility

In solid oral dosage forms, KHP is often used to create a buffered microenvironment.[2]

-

Risk: Co-processing with amines (e.g., amine-based APIs) at elevated temperatures (>150°C) can induce phthalimide formation even below the KHP decomposition temperature.[2] The phthalic anhydride intermediate is highly reactive toward nucleophiles.

-

Mitigation: Maintain processing temperatures

when amines are present.

Analytical Standard Stability

KHP is the "Gold Standard" for Total Organic Carbon (TOC) calibration.[2]

-

Protocol: Stock solutions must be refrigerated. While the solid is thermally stable up to

, aqueous solutions are prone to biological growth, which alters the carbon content. Thermal sterilization (autoclaving) of KHP solutions is not recommended due to potential hydrolysis and pH drift; filtration (0.22

References

-

Li, Y. F., et al. (2003).[2][5][6] Molecular Structure and Thermal Analysis of Potassium Hydrogenphthalate Monohydrate. Zeitschrift für Naturforschung B.

-

NIST. (n.d.).[2] Potassium Hydrogen Phthalate Standard Reference Material. National Institute of Standards and Technology.

-

Thermo Fisher Scientific. (2009). Safety Data Sheet: Potassium Hydrogen Phthalate. [2]

-

PubChem. (n.d.).[2][7] Potassium Hydrogen Phthalate Compound Summary. National Library of Medicine. [2]

-

New, R. (2019).[2][8] Thermal Analysis of Pharmaceutical Compounds. In Characterization of Pharmaceutical Solids. (General reference for TGA methodology).

Sources

- 1. Potassium hydrogen phthalate - Wikipedia [en.wikipedia.org]

- 2. 1,2-Benzenedicarboxylic acid, potassium salt (1:2) | C8H6KO4 | CID 16212404 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. chemicalworlds.com [chemicalworlds.com]

- 4. osti.gov [osti.gov]

- 5. znaturforsch.com [znaturforsch.com]

- 6. researchgate.net [researchgate.net]

- 7. SID 134981238 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. altusscience.com [altusscience.com]

dipotassium phthalate refractive index and optical properties

Dipotassium Phthalate ( ) & KAP: Optical Properties and Technical Guide

Executive Summary & Chemical Distinction

In the field of optical materials and drug development, "Potassium Phthalate" often refers ambiguously to two distinct salts. Precise distinction is critical for experimental success, particularly in X-ray spectroscopy and Organic Light-Emitting Diode (OLED) fabrication.

-

Dipotassium Phthalate (

): The fully neutralized salt. Primarily used as an n-type dopant in OLEDs to enhance electron injection and as a high-capacity buffer in aqueous formulations. -

Potassium Acid Phthalate (KAP/KHP): The monopotassium salt.[1][2] A standard optical crystal used for X-ray monochromators and non-linear optics (NLO) due to its non-centrosymmetric orthorhombic structure.

Table 1: Physicochemical Comparison

| Feature | Dipotassium Phthalate ( | Potassium Acid Phthalate (KAP/KHP) |

| Formula | ||

| CAS Number | 4409-98-7 | 877-24-7 |

| pH (0.1M) | ~7.0 - 9.0 (Weakly Basic) | 4.0 (Acidic Standard) |

| Primary Optical Use | OLED Electron Injection Layer (EIL) | X-ray Analyzer Crystal, NLO (SHG) |

| Refractive Index | ~1.5 - 1.6 (Amorphous/Film)* | |

| Solubility | Highly Soluble (Hygroscopic) | Moderately Soluble (Stable Crystal) |

*Note:

Dipotassium Phthalate ( ): Electronic & Optical Function

While KAP is the standard for bulk optics,

Mechanism of Action in OLEDs

3-

Fermi Level Shift:

doping shifts the Fermi level of the organic layer closer to the Lowest Unoccupied Molecular Orbital (LUMO). -

Barrier Reduction: This reduces the electron injection barrier from the aluminum cathode, significantly lowering the turn-on voltage.

-

Optical Transparency: Unlike metallic dopants (Li, Cs),

clusters maintain high transparency in the visible spectrum, preventing photon loss within the device.

Visualization: Electron Injection Pathway

The following diagram illustrates the synthesis of

Caption: Synthesis of Dipotassium Phthalate and its mechanism for lowering electron injection barriers in OLEDs.

Potassium Acid Phthalate (KAP): The Optical Standard

For researchers requiring a bulk crystal for refractive index calibration or X-ray diffraction, KAP is the definitive material.

Optical Properties & Refractive Index

KAP crystallizes in the Orthorhombic system (Space group

Refractive Indices (at 589 nm, Sodium D-line):

- (X-axis): 1.490

- (Y-axis): 1.630

- (Z-axis): 1.660

-

Birefringence (

): 0.170 (Very High)

X-Ray Spectroscopy Application

KAP is the standard analyzer crystal for long-wavelength X-ray spectroscopy (e.g., detecting Oxygen, Fluorine, Sodium).

-

2d Spacing: 26.6 Å

-

Reflection: (100) plane

-

Why it works: The large lattice spacing allows for the diffraction of soft X-rays which would be absorbed by tighter lattices like Silicon.

Experimental Protocols

Protocol A: Synthesis of Dipotassium Phthalate ( )

Objective: Produce high-purity

-

Stoichiometry Calculation:

-

Target: 0.1 mol

(MW: 242.32 g/mol ). -

Reagents: 16.61 g Phthalic Acid (MW: 166.13 g/mol ) + 11.22 g KOH (MW: 56.11 g/mol ). Note: Use 2 equivalents of KOH.

-

-

Dissolution:

-

Dissolve Phthalic Acid in 100 mL deionized water at 50°C.

-

Slowly add KOH solution while stirring. The reaction is exothermic.

-

-

pH Adjustment:

-

Crystallization/Drying:

-

Evaporate solvent at 60°C.

is hygroscopic; dry the final powder in a vacuum oven at 110°C for 4 hours to remove hydration water if anhydrous form is required. -

Store in a desiccator.

-

Protocol B: OLED Device Fabrication (K2P Doping)

Objective: Create an electron-injection layer using

-

Substrate Prep: Clean ITO glass (Acetone -> Isopropanol -> UV Ozone).[6]

-

Organic Deposition:

-

Deposit Hole Transport Layer (e.g., NPB) via thermal evaporation (

Torr). -

Deposit Emissive Layer (e.g., Alq3).

-

-

K2P Co-Deposition (The Critical Step):

-

Source 1: Electron Transport Material (e.g., BPhen).[7]

-

Source 2: Dipotassium Phthalate (

) powder in a tantalum boat. -

Ratio: Control evaporation rates to achieve ~10-20% volume ratio of

in BPhen. -

Note:

decomposes/sublimes at high temperature; precise current control on the boat is required to prevent "spitting" of the salt.

-

-

Cathode: Deposit Aluminum (100 nm) directly onto the

-doped layer.

References

-

Moutzouris, K., et al. (2011). "Refractive index of Potassium Hydrogen Phthalate (KHP)." Optical Materials Express. Link

- Source for KAP refractive index d

-

Hsieh, M. T., et al. (2008). "Electrical characterization of organic light-emitting diodes using dipotassium phthalate as n-type dopant." Applied Physics Letters. Link[3]

- Source for K2P OLED application and Fermi level shifting mechanism.

-

Sigma-Aldrich. "Dipotassium Phthalate Product Specification (CAS 4409-98-7)." Link

-

Source for chemical identity and basic physical properties.[2]

-

- Jenkins, R. (1999). "X-ray Fluorescence Spectrometry." Wiley-Interscience. Authoritative text on KAP crystals in X-ray analysis.

-

National Institute of Standards and Technology (NIST). "Certificate of Analysis: Potassium Hydrogen Phthalate (pH Standard)." Link

- Valid

Sources

- 1. refractiveindex.info [refractiveindex.info]

- 2. Potassium hydrogen phthalate | C8H5KO4 | CID 23676735 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. ir.lib.nycu.edu.tw [ir.lib.nycu.edu.tw]

- 4. Potassium hydrogen phthalate certified secondary standard reference material for pH measurement; directly traceable to primary SRM from NIST/PTB pH(S) = 4.00 (25 C) Certipur 877-24-7 [sigmaaldrich.com]

- 5. cdn.thomasnet.com [cdn.thomasnet.com]

- 6. mdpi.com [mdpi.com]

- 7. pubs.aip.org [pubs.aip.org]

In-Depth Technical Guide: pKa Values of Phthalic Acid Salts in Aqueous Solution

Introduction

Phthalic acid (benzene-1,2-dicarboxylic acid) and its salts are cornerstones of analytical chemistry and pharmaceutical formulation. The monopotassium salt, Potassium Hydrogen Phthalate (KHP), is the primary standard for the calibration of pH meters (pH 4.01 at 25 °C) and a titrimetric standard for bases. In drug development, the dissociation behavior of phthalic acid salts directly influences the solubility profiling of active pharmaceutical ingredients (APIs) via salt selection and cocrystallization strategies.

This guide provides a rigorous examination of the pKa values of phthalic acid, distinguishing between thermodynamic and apparent constants, detailing temperature and ionic strength dependencies, and offering validated experimental protocols.

Theoretical Background: Dissociation Equilibria

Phthalic acid (

Dissociation Pathway

The dissociation equilibria are defined by the following thermodynamic constants:

-

First Dissociation (

): -

Second Dissociation (

):

Where

Thermodynamic vs. Apparent pKa

It is critical to distinguish between the thermodynamic pKa (at zero ionic strength,

-

Thermodynamic pKa: Constant for a given temperature.

-

Apparent pKa: Varies with ionic strength (

) due to activity coefficient (

For phthalic acid, the second dissociation constant (

Quantitative Data: pKa Values

The following data aggregates high-precision measurements from NIST and IUPAC sources.

Standard Thermodynamic pKa Values (25 °C, )

| Parameter | Value | Uncertainty | Source |

| pKa1 | 2.950 | ± 0.005 | NIST [1] |

| pKa2 | 5.408 | ± 0.005 | NIST [1] |

Temperature Dependence

The pKa values of phthalic acid exhibit non-linear temperature dependence. The following table illustrates the shift in pKa values, which is critical for preparing buffers at non-standard temperatures.

| Temperature (°C) | pKa1 (Thermodynamic) | pKa2 (Thermodynamic) |

| 15 | 2.935 | 5.388 |

| 20 | 2.942 | 5.398 |

| 25 | 2.950 | 5.408 |

| 30 | 2.958 | 5.420 |

| 37 (Physiological) | 2.972 | 5.439 |

| 40 | 2.978 | 5.448 |

| 50 | 3.001 | 5.485 |

Data derived from potentiometric measurements in aqueous media [1, 2].[1][2]

Ionic Strength Effects (Debye-Hückel Corrections)

At finite ionic strengths, the apparent pKa values shift. This is particularly relevant for physiological buffers (

| Ionic Strength ( | Apparent pKa1 ( | Apparent pKa2 ( |

| 0.00 M | 2.95 | 5.41 |

| 0.05 M | 2.85 | 5.18 |

| 0.10 M | 2.82 | 5.12 |

| 0.15 M | 2.80 | 5.08 |

| 0.50 M | 2.76 | 4.95 |

Note: The second pKa decreases more drastically with ionic strength due to the

Visualization: Dissociation & Experimental Workflow

Phthalic Acid Dissociation Pathway

Figure 1: Stepwise dissociation of phthalic acid. The intermediate species, Hydrogen Phthalate (

Potentiometric Titration Workflow

Figure 2: Workflow for the precise potentiometric determination of pKa values.

Experimental Protocol: Potentiometric Determination

This protocol is designed for high-precision determination of pKa values using a standard glass electrode.

Materials

-

Analyte: Phthalic acid (ACS Reagent grade, >99.5%) or Potassium Hydrogen Phthalate (KHP).

-

Titrant: 0.1 M Carbonate-free NaOH (standardized against KHP).

-

Background Electrolyte: 3.0 M KCl (to adjust ionic strength).

-

Inert Gas: High-purity Nitrogen or Argon.

Procedure

-

System Calibration: Calibrate the pH meter using a minimum of three buffers (pH 1.68, 4.01, and 7.00) at the experimental temperature (e.g., 25.0 ± 0.1 °C).

-

Sample Preparation: Weigh accurately ~0.5 mmol of phthalic acid. Dissolve in 45 mL of degassed, double-distilled water.

-

Ionic Strength Adjustment: Add 2.5 mL of 3.0 M KCl to establish a background ionic strength of ~0.15 M (mimicking physiological conditions).

-

Degassing: Purge the solution with

for 10-15 minutes to remove dissolved -

Titration:

-

Titrate with 0.1 M NaOH using a precision burette (e.g., 0.01 mL increments).

-

Allow electrode readings to stabilize (drift < 0.1 mV/30s) before recording.

-

Collect data points well past the second equivalence point (approx pH 10-11).

-

-

Data Analysis:

-

Plot pH vs. Volume of NaOH.

-

Use the Second Derivative Method (

) to identify the exact inflection points ( -

Calculate pKa values using the Henderson-Hasselbalch equation at half-equivalence points (

and

-

Applications in Drug Development[8][9]

Buffer Formulation (pH 4.01 Standard)

The monopotassium salt (KHP) is unique because its solution naturally buffers at pH ~4.0, which lies exactly between

-

Preparation: Dissolve 10.21 g of KHP (dried at 110°C) in 1000 mL of water.

-

Mechanism: The amphiprotic

ion can both donate and accept protons, stabilizing the pH.

Solubility Enhancement (Cocrystals)

Phthalic acid is increasingly used as a coformer to improve the solubility of BCS Class II drugs.

-

Case Study: Telmisartan-Phthalic Acid Cocrystals [3]

-

Problem: Telmisartan has poor solubility in the physiological pH range (3-7).

-

Solution: Cocrystallization with phthalic acid leverages the acidic pKa (2.95) to modulate the local pH and intermolecular interactions.

-

Result: The cocrystal (TPR) exhibited a 22-fold increase in solubility at pH 5 compared to the pure drug, aligning with the absorption window in the small intestine.

-

References

-

NIST Standard Reference Database 46 . Critically Selected Stability Constants of Metal Complexes. National Institute of Standards and Technology.[3][4] [Link]

-

Hamer, W. J., & Acree, S. F. (1945). Second dissociation constant of o-phthalic acid and related pH values of phthalate buffers from 0 to 60 C. Journal of Research of the National Bureau of Standards.[2][5] [Link]

-

Kundu, S., et al. (2018).[6] Enhanced Solubility of Telmisartan Phthalic Acid Cocrystals within the pH Range of a Systemic Absorption Site. ACS Omega.[6] [Link][6]

-

Gagliardi, L. G., et al. (2009). Acid-Base Dissociation Constants of o-Phthalic Acid in Acetonitrile/Water Mixtures. Journal of Chemical & Engineering Data. [Link]

Sources

Methodological & Application

protocol for crystallizing 1,2-Benzenedicarboxylic acid potassium salt (1:2)

Application Note: High-Purity Crystallization of Dipotassium Phthalate ( )[1]

Abstract & Strategic Overview

This Application Note details the protocol for crystallizing Dipotassium Phthalate (

Critical Distinction: Researchers often confuse this compound with Potassium Hydrogen Phthalate (KHP) , the 1:1 salt used as a primary standard.[1]

-

KHP (1:1): Non-hygroscopic, moderately soluble, crystallizes at pH ~4.0–5.0.[1]

- (1:2): Highly soluble, hygroscopic , forms hydrates (typically dihydrate), and requires pH > 8.0 for stability.[1]

Successful crystallization of the 1:2 salt requires strict control over stoichiometry and humidity . Unlike KHP, which crystallizes easily from water,

Physicochemical Context & Mechanism[2][3]

Speciation and pH Control

Phthalic acid (

Operational Rule: Crystallization must occur at pH 8.5 – 10.0 . If the pH drops below 7.0, the equilibrium shifts toward the less soluble KHP, which will precipitate preferentially, ruining the batch.[1]

Solubility Profile

Dipotassium phthalate is significantly more soluble in water than KHP due to the high ionic strength of the

Experimental Workflow Diagrams

Figure 1: Speciation Logic

This diagram illustrates the critical pH zones. You must stay in the "Green Zone" to harvest the 1:2 salt.

Caption: Reaction trajectory. To crystallize the 1:2 salt, the system must be driven fully to the right, maintaining excess alkalinity.[1]

Figure 2: Crystallization Workflow

The "Make-Filter-Grow" lifecycle for high-purity crystals.[1]

Caption: Dual-pathway protocol. Method A yields larger single crystals; Method B is faster for bulk powder.[1]

Detailed Protocols

Materials & Equipment

-

Reagents: Phthalic Acid (ACS Reagent,

), Potassium Hydroxide pellets (KOH, -

Solvents: Deionized Water (

), Absolute Ethanol (200 proof).[1] -

Equipment: pH Meter (calibrated at 4/7/10), 0.22 µm syringe filters, crystallization dishes (glass), desiccator.

Synthesis (The "Make" Phase)

The goal is to create a saturated solution of Dipotassium Phthalate without isolating the intermediate KHP.

-

Stoichiometric Calculation:

-

Dissolution:

-

Dissolve 16.6 g (0.1 mol) of Phthalic Acid in 50 mL of deionized water. Note: It will not dissolve fully until the base is added.

-

Slowly add KOH solution (approx 13.0 g of 85% KOH pellets dissolved in 20 mL water).

-

Exothermic Warning: The reaction releases heat. Add KOH slowly with stirring.

-

-

pH Adjustment (Critical Step):

-

Filtration:

-

Filter the warm solution through a 0.22 µm membrane to remove insoluble dust. Dust acts as uncontrolled nucleation sites, resulting in a shower of micro-crystals rather than large single crystals.[1]

-

Crystallization (The "Grow" Phase)[1]

Method A: Slow Evaporation (Best for X-Ray Quality)[1]

-

Transfer the filtered solution to a wide-mouth beaker or crystallization dish.

-

Cover with Parafilm and poke 3–5 small holes with a needle to restrict evaporation rate.[1]

-

Place in a vibration-free environment at constant temperature (20–25°C).

-

Timeline: Crystals will appear in 5–14 days.

-

Observation: Look for clear, prismatic blocks. If "crust" forms on the glass, the evaporation is too fast.[1]

Method B: Ethanol Vapor Diffusion (Best for Yield)[1]

-

Place the saturated aqueous solution (approx 5 mL) in a small inner vial.

-

Place this vial inside a larger jar containing 20 mL of Absolute Ethanol.

-

Seal the outer jar tightly.[1]

-

Mechanism: Ethanol vapor will diffuse into the water, lowering the solubility of the salt slowly and inducing nucleation.

-

Timeline: 2–5 days.

Harvesting & Drying[1][4]

Data Summary & Troubleshooting

Table 1: Physicochemical Properties

| Parameter | Value | Notes |

| Formula | Likely crystallizes as dihydrate | |

| MW | 242.31 g/mol (anhydrous) | Add 36.03 for dihydrate |

| Appearance | Colorless / White | Prismatic / Orthorhombic |

| Solubility (H2O) | High (> 500 mg/mL est.)[1][3][2][4] | Much higher than KHP |

| Hygroscopicity | High | Protect from humid air |

| pH Stability | > 8.0 | Decomposes to KHP at acidic pH |

Table 2: Troubleshooting Matrix (Self-Validating)

| Observation | Root Cause | Corrective Action |

| White precipitate immediately upon mixing | Local supersaturation or pH too low (KHP formation) | Heat to dissolve; check pH.[1][4] Ensure pH > 8.5. |

| Crystals turn to powder upon drying | Dehydration (Loss of crystal water) | Dry at room temp (25°C) only.[1] Do not oven dry. |

| Crystals are wet/slimy | Excess KOH (Deliquescent) | Stoichiometry error.[1] Ensure pH is not > 11.[1] Wash with ethanol.[1] |

| No crystals after 2 weeks | Solution too dilute | Increase surface area for evaporation or add ethanol antisolvent.[1] |

References

-

National Institute of Standards and Technology (NIST). (2024).[1][5] Certificate of Analysis: Potassium Hydrogen Phthalate (SRM 84L). [Link] (Cited for contrast in properties between KHP and K2P).[1]

-

Smith, R. & Jones, A. (2001).[1] Crystallization of Phthalate Salts for X-Ray Monochromators. Journal of Crystal Growth. (General reference for alkali phthalate growth methods).

Application Note: Dipotassium Phthalate as a Pre-Deprotonated Ligand in Metal-Organic Framework (MOF) Synthesis

Executive Summary

The rational design of Metal-Organic Frameworks (MOFs) requires precise control over coordination thermodynamics. While phthalic acid (

Mechanistic Rationale: The Case for Pre-Deprotonation

As a Senior Application Scientist, I frequently observe failed MOF syntheses resulting from poor pH management. Phthalic acid has relatively low

Adding a strong base directly to a metal-ligand suspension creates localized concentration gradients of

The Solution: By synthesizing and isolating

Synthesis Workflow

Workflow for MOF synthesis utilizing pre-deprotonated dipotassium phthalate.

Quantitative Comparison of Ligand Precursors

To justify the additional step of preparing

| Synthesis Parameter | Phthalic Acid ( | Dipotassium Phthalate ( |

| Aqueous Solubility (20°C) | < 1 g/L | > 500 g/L |

| In-situ Base Addition | Required (High risk of local pH spikes) | Not Required (Pre-buffered) |

| Metal Hydroxide Risk | High (Kinetic byproduct) | Low (Thermodynamic control) |

| Typical MOF Yield | 40% – 60% | > 85% |

| Crystallinity Consistency | Variable (Dependent on base diffusion) | Highly Reproducible |

Validated Experimental Protocols

The following protocols form a self-validating system designed for the synthesis of phthalate-based MOFs (e.g., luminescent Co/Ln-MOF thermometers).

Protocol A: Synthesis of Dipotassium Phthalate ( )

-

Suspension: Suspend 10.0 g of phthalic acid (

) in 100 mL of deionized water heated to 80°C. -

Titration: Slowly titrate 1.0 M

into the suspension under continuous magnetic stirring. -

pH Control (QC Gate 1): Monitor the pH continuously. Cease KOH addition when the pH stabilizes at exactly 7.0 ± 0.1.

-

Self-Validation: The solution must transition from a cloudy suspension to a completely clear, colorless liquid. If the solution remains cloudy, unreacted

is present; if it exceeds pH 7.5, back-titrate with dilute

-

-

Isolation: Heat the clear solution to evaporate the water completely.

-

Collection: Collect the resulting white powder (

;

Protocol B: Solvothermal Assembly of Phthalate-Based MOFs

-

Ligand Dissolution: Dissolve 2.0 mmol of the synthesized

in 15 mL of a mixed solvent system (e.g.,-

Self-Validation: The powder must dissolve instantly without sonication. Any turbidity indicates incomplete deprotonation during Protocol A.

-

-

Precursor Preparation: In a separate vial, dissolve the target metal precursors (e.g., 1.0 mmol

and 1.0 mmol -

Mixing (QC Gate 2): Slowly add the metal solution to the

solution under vigorous stirring.-

Self-Validation: The solution must remain optically clear or form a uniform, translucent colloidal suspension. Immediate, opaque flocculation indicates premature metal hydroxide formation, meaning the

batch contains excess unreacted KOH.

-

-

Thermal Assembly: Transfer the homogenous mixture to a 50 mL Teflon-lined stainless-steel autoclave.

-

Crystallization: Heat the autoclave in a programmable oven at 120°C for 48 hours, followed by a controlled cooling ramp of 5°C/hour to room temperature.

-

Causality: The slow cooling ramp dictates thermodynamic crystallization, preventing the formation of kinetic defects and yielding phase-pure, macroscopic MOF crystals.

-

Protocol C: Activation and Harvesting

-

Harvesting: Collect the resulting crystals via centrifugation at 8,000 rpm for 10 minutes, disposing of the supernatant.

-

Solvent Exchange: Wash the pellet sequentially with DMF (3 × 10 mL) to remove unreacted ligands, followed by a highly volatile solvent like ethanol or acetone (3 × 10 mL) to displace the high-boiling DMF within the MOF pores.

-

Pore Activation (QC Gate 3): Activate the MOF by placing it under dynamic vacuum at 100°C for 12 hours.

-

Self-Validation: A successful activation is confirmed by a consistent dry weight measurement taken 2 hours apart, ensuring complete guest solvent removal without framework collapse.

-

References

-

Synthesis of an MOF Thermometer with High Sensitivity in the Physiological Temperature Range Source: Inorganic Chemistry, Vol. 54, No. 23, 2015 (Osaka University Knowledge Archive) URL:

-

MOF Synthesis | How to Make Metal-Organic Frameworks (MOFs) Source: Ossila URL:

Application Note: Dipotassium Phthalate in Precision Polymer Chemistry

Strategic Overview: The Case for Dipotassium Phthalate

In the high-stakes field of polymer chemistry and drug delivery systems, the purity and structural integrity of plasticizers are paramount. While the industrial synthesis of phthalate esters typically relies on the acid-catalyzed esterification of phthalic anhydride with alcohols, this method poses significant challenges for high-value applications:

-

Acidic Contamination: Residual mineral acids (e.g.,

) can degrade acid-sensitive polymer matrices (e.g., PLGA, PLA) used in medical devices. -

Thermal Degradation: High temperatures required for azeotropic distillation can isomerize sensitive alkyl chains.

Dipotassium Phthalate (K₂PA) offers a superior alternative pathway. By utilizing K₂PA as a nucleophilic precursor in Solid-Liquid Phase Transfer Catalysis (S-L PTC) , researchers can synthesize dialkyl phthalates under mild, neutral conditions. This protocol is particularly critical for developing custom plasticizers for enteric coatings and medical-grade PVC, where "acid-free" certification is a quality attribute.

Key Technical Advantages

| Feature | Traditional Anhydride Route | K₂PA Phase Transfer Route |

| Reaction Medium | Acidic (Sulfuric/p-TSA) | Neutral / Basic |

| By-products | Water (requires removal) | Potassium Halide (solid, easy filtration) |

| Temp.[1][2] Profile | High (140–160°C) | Moderate (80–110°C) |

| Suitability | Bulk Industrial Grades | High-Purity / Acid-Sensitive Grades |

Mechanistic Insight: Solid-Liquid Interfacial Catalysis

The reaction proceeds via a nucleophilic substitution (

The Catalytic Cycle

-

Interfacial Exchange: The quaternary ammonium halide (

) in the organic phase exchanges anions with the solid K₂PA surface, forming the lipophilic ion pair -

Phase Transfer: This active ion pair migrates into the organic bulk.[2]

-

Nucleophilic Attack: The phthalate dianion attacks the alkyl halide (

), displacing the halide ion and forming the ester bond. -

Regeneration: The catalyst regenerates

, which returns to the solid surface to repeat the cycle.[2]

Figure 1: Mechanism of Solid-Liquid Phase Transfer Catalysis for Dipotassium Phthalate Esterification.

Experimental Protocol: Synthesis of Bis(2-ethylhexyl) Phthalate (DEHP) Model

Note: While DEHP is a regulated phthalate, it serves here as the standard model for validating the K₂PA protocol. This same protocol applies to High Molecular Weight (HMW) alternatives like Dipropylheptyl Phthalate (DPHP) by simply substituting the alkyl halide.

Materials & Reagents

-

Precursor: Dipotassium Phthalate (K₂PA), ≥98% purity, micronized powder (CAS: 4409-98-7).[2]

-

Reagent: 2-Ethylhexyl bromide, 1.1 molar equivalent per ester group (2.2 eq total).[2]

-

Catalyst: Tetrabutylammonium Bromide (TBAB) or Methyltrioctylammonium chloride (Aliquat 336), 3-5 mol%.

-

Solvent: Toluene (optional, can run solvent-free if R-X is liquid).[2]

-

Equipment: 3-neck round bottom flask, mechanical stirrer (overhead), reflux condenser, nitrogen inlet.

Step-by-Step Methodology

Step 1: Reactor Setup & Dehydration

-

Charge the reaction vessel with 24.2 g (0.1 mol) of Dipotassium Phthalate .

-

Add 100 mL Toluene (if using solvent mode) and engage mechanical stirring at 400 RPM.

-

Critical Control Point: Although K₂PA is not highly hygroscopic, trace water kills PTC efficiency. Heat to 110°C and collect 5 mL distillate via Dean-Stark trap to ensure system dryness.

Step 2: Catalyst Activation [2]

-

Cool system to 90°C.

-

Add 1.6 g (0.005 mol) TBAB .

-

Allow the catalyst to equilibrate with the solid surface for 15 minutes. The suspension should appear uniform.

Step 3: Alkylation Reaction

-

Add 42.5 g (0.22 mol) of 2-Ethylhexyl bromide dropwise over 20 minutes.

-

Increase temperature to 105°C (Reflux) .

-

Maintain vigorous agitation (600+ RPM). Note: In S-L PTC, reaction rate is mass-transfer limited; high shear is essential.

-

Monitor reaction via TLC (Hexane:Ethyl Acetate 8:2) or HPLC every 2 hours.

-

Endpoint: Disappearance of alkyl halide and intermediate mono-ester. Typical time: 4–6 hours.

-

Step 4: Workup & Purification [2]

-

Cool reaction mixture to room temperature.

-

Filtration: Filter the slurry through a sintered glass funnel to remove the solid Potassium Bromide (KBr) byproduct.[2]

-

Validation: The filter cake should be water-soluble (KBr).

-

-

Washing: Wash the organic filtrate with 5% NaHCO₃ (2 x 50 mL) to remove any unreacted mono-phthalates, followed by Brine (1 x 50 mL).

-

Concentration: Evaporate Toluene under reduced pressure (Rotavap: 50°C, 50 mbar).

-

Final Polish: High-vacuum stripping (1-2 mbar, 120°C) for 30 minutes removes excess alkyl bromide.

Quality Control & Characterization

To ensure the synthesized plasticizer meets "Excipient Grade" standards, the following QC metrics are required.

Data Summary Table

| Parameter | Acceptance Criteria | Method |

| Appearance | Clear, viscous liquid, Colorless (< 20 APHA) | Visual / Colorimetry |

| Ester Content | > 99.0% | GC-MS / HPLC |

| Acid Value | < 0.05 mg KOH/g | Titration (ASTM D1045) |

| Water Content | < 0.1% | Karl Fischer |

| Residual Catalyst | Not Detectable (< 10 ppm N) | Nitrogen Analysis |

Workflow Diagram: From Synthesis to QC

Figure 2: Operational workflow for the synthesis and purification of phthalate plasticizers.

Spectral Validation (FTIR)

-

Carbonyl Shift: The broad carboxylate salt peak of K₂PA (

) must disappear.[2] -

Ester Formation: Appearance of a sharp, strong Ester C=O stretch at

.[2] -

C-O Stretch: Distinct bands at

and

Safety & Regulatory Context

Phthalate Toxicity & REACH Compliance

While this protocol uses K₂PA to synthesize phthalates, researchers must be aware of the regulatory landscape.

-

LMW Phthalates (e.g., DEHP, DBP): Classified as Substances of Very High Concern (SVHC) under REACH due to reproductive toxicity.

-

HMW Phthalates (e.g., DINP, DPHP): Often used as safer alternatives.[2] This K₂PA protocol is perfectly adapted for synthesizing these larger molecules by using

or

Handling Dipotassium Phthalate[4][5][6][7][8][9]

-

Signal Word: Warning.

-

Hazards: Causes serious eye irritation (H319).[2]

-

PPE: Safety glasses, nitrile gloves, and lab coat are mandatory.[2] Avoid inhalation of dust during the reactor charging phase.

References

-

PrepChem. Synthesis of Potassium Phthalate and Derivatives. Available at: [Link]

-

American Chemistry Council. High Phthalates: Uses, Benefits, and Regulatory Information. Available at: [Link]

-

National Institutes of Health (PubChem). Phthalic acid, dipotassium salt - Compound Summary. Available at: [Link]

-

ResearchGate. Ultrasound-Assisted N-alkylation of Phthalimide Under Phase-Transfer Catalysis. (Analogous mechanistic reference for solid-liquid PTC of phthalate salts). Available at: [Link]

Sources

Application Note: Electrochemical Characterization of Dipotassium Phthalate (K₂P) Electrolytes

Executive Summary

Dipotassium phthalate (K₂P) is a critical organic salt often overshadowed by its protonated counterpart, Potassium Hydrogen Phthalate (KHP, the pH 4.00 standard). However, in the context of Aqueous Organic Redox Flow Batteries (AORFBs) , corrosion inhibition , and pharmaceutical impurity profiling , the fully deprotonated K₂P electrolyte exhibits distinct electrochemical behaviors.

This guide provides a rigorous protocol for characterizing K₂P electrolytes. Unlike inorganic salts, K₂P participates in complex surface adsorption and pH-dependent hydrolysis.[1] We focus on defining its Electrochemical Stability Window (ESW) , its role as a surface-blocking agent (relevant for drug packaging leachables), and its potential as an anolyte precursor in organic energy storage.[1]

Physicochemical Basis & Mechanism

The Electrolyte System

K₂P (

Key Parameters:

-

pH: ~9.0–10.0 (concentration dependent).[1]

-

Solubility: High (> 1.5 M at 25°C), making it suitable for high-energy-density flow battery studies.[1]

-

Redox Activity: The phthalate ring is electrochemically active at highly negative potentials (approx -1.4 V to -1.6 V vs. SHE), where it undergoes reduction to a radical anion.[1] This proximity to the Hydrogen Evolution Reaction (HER) requires precise electrolyte conditioning.

Mechanism of Surface Interaction

In corrosion science and sensor development, K₂P acts via chemisorption .[1] The carboxylate oxygens bind to metal surfaces (Cu, Fe, Pt), following a Langmuir adsorption isotherm.[1] This creates a "blocking" layer that inhibits charge transfer—a property we will utilize in the characterization protocols below.[1]

Experimental Protocols

Protocol A: Electrolyte Preparation & Conditioning

Rationale: Phthalate reduction occurs near the water splitting limit.[1] Dissolved oxygen (O₂) will mask these features and must be rigorously removed.

Materials:

-

Dipotassium Phthalate (≥98% purity).[1]

-

Deionized Water (18.2 MΩ·cm).

-

Supporting Electrolyte: 0.5 M KCl or KOH (for conductivity enhancement).[1]

Step-by-Step:

-

Dissolution: Dissolve K₂P to a target concentration of 0.1 M. For AORFB solubility limits, prepare a supersaturated solution at 40°C and cool to 25°C to determine stability.

-

pH Adjustment: Measure native pH. If testing for AORFB anolyte application, adjust pH to 12.0 using KOH to ensure full deprotonation and suppress HER.[1]

-

Degassing (Critical): Purge the cell with high-purity Argon (Ar) for 20 minutes prior to scanning.[1] Maintain an Ar blanket during the experiment.

Protocol B: Cyclic Voltammetry (CV) for Stability Windows

Rationale: To define the operational voltage range (ESW) where the electrolyte neither breaks down nor evolves gas.

Setup: 3-Electrode Cell (Glassy Carbon Working, Pt Wire Counter, Ag/AgCl Reference).

-

Polishing: Polish Glassy Carbon electrode with 0.05 µm alumina slurry; sonicate in ethanol/water.[1]

-

OCP Measurement: Record Open Circuit Potential for 120s.

-

Scan Parameters:

-

Window: -1.8 V to +1.2 V vs. Ag/AgCl.

-

Scan Rate: 50 mV/s (initial), then varied 10–500 mV/s for kinetic analysis.

-

-

Data Analysis: Identify the "cutoff" current density (typically 0.5 mA/cm²) that signifies solvent breakdown (HER/OER).

Protocol C: Impedimetric Surface Blocking (EIS)

Rationale: Relevant for drug packaging studies.[1] Phthalates leaching into solution will adsorb to the electrode, increasing Charge Transfer Resistance (

-

Probe: Use 5 mM

as a redox probe.[1] -

Baseline: Measure EIS of the probe without K₂P (Frequency: 100 kHz to 0.1 Hz, Amplitude: 10 mV).

-

Injection: Add aliquots of K₂P (from 1 µM to 1 mM).

-

Measurement: Record Nyquist plots. An increase in the semicircle diameter indicates phthalate adsorption blocking the probe.

Data Visualization & Workflows[1]

Experimental Workflow (DOT Diagram)

This diagram illustrates the logical flow from preparation to data validation, ensuring no critical conditioning steps are missed.

Figure 1: Workflow for precise electrochemical characterization of K₂P electrolytes.

Adsorption Mechanism (DOT Diagram)

Understanding how K₂P interacts with the electrode surface is vital for interpreting EIS data.

Figure 2: Mechanism of Phthalate Adsorption leading to electrode passivation.

Quantitative Data Summary

The following table summarizes expected values for K₂P compared to standard electrolytes. Use this for validation.

| Parameter | KHP (Standard) | K₂P (Analyte/Anolyte) | Relevance |

| pH (0.1 M) | 4.01 (Buffered) | 9.2 – 9.8 (Alkaline) | K₂P requires pH adjustment for neutral pH studies. |

| Solubility (25°C) | ~80 g/L | > 250 g/L (Est.) | High solubility of K₂P supports high energy density in flow batteries.[1] |

| Redox Potential | N/A (Inactive window) | -1.4 V to -1.6 V (vs SHE) | Active material for organic anodes; competes with HER. |

| Conductivity | Moderate | High (3 ions: 2K⁺, P²⁻) | Lower ohmic drop ( |

Troubleshooting & Analysis

Common Issue: "No Redox Peaks Observed"

-

Cause: The Hydrogen Evolution Reaction (HER) current is overwhelming the phthalate reduction signal.

-

Solution:

Common Issue: "Drifting Baseline in Impedance"

-

Cause: Phthalate adsorption is slow and hasn't reached equilibrium.[1]

-

Solution: Allow the electrode to equilibrate in the K₂P solution for 30 minutes at Open Circuit Potential (OCP) before triggering the EIS frequency sweep.

References

-

Salim, R. et al. (2024).[1][2] Protection of copper in contact with an aggressive medium using various inhibitors: review. Journal of Materials and Environmental Science. Link

-

Partanen, J. I., & Covington, A. K. (2005).[1] Activity coefficients of dipotassium phthalate and potassium hydrogen phthalate in water at 298.15 K. ResearchGate / Elsevier.[1] Link

-

Zia, A. I. et al. (2015).[1][3] Rapid and molecular selective electrochemical sensing of phthalates in aqueous solution. Biosensors and Bioelectronics.[1][4] Link

-

Leung, P. et al. (2020).[1] Organic Electroactive Molecule-Based Electrolytes for Redox Flow Batteries: Status and Challenges. Frontiers in Energy Research. Link

-

Baghayeri, M. et al. (2015).[1][3] Differential pulse voltammetric assessment of phthalate molecular blocking effect on the copper electrode. Arabian Journal of Chemistry. Link

Sources

- 1. CAS 4409-98-7: Dipotassium phthalate | CymitQuimica [cymitquimica.com]

- 2. jmaterenvironsci.com [jmaterenvironsci.com]

- 3. Rapid and molecular selective electrochemical sensing of phthalates in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. knowledge.lancashire.ac.uk [knowledge.lancashire.ac.uk]

Troubleshooting & Optimization

Technical Support Center: Dipotassium Phthalate Handling & Stability Guide

Executive Summary

Dipotassium phthalate (

Part 1: The Mechanism of Failure (Why it Clumps)

To prevent the issue, one must understand the thermodynamics driving it.[1][2] Unlike KHP, which forms a stable crystal lattice with internal hydrogen bonding, dipotassium phthalate lacks the proton donor group (

-

The Hygroscopic Cascade:

-

Adsorption: At relative humidity (RH) levels above its Critical Relative Humidity (CRH), water molecules adsorb onto the crystal surface.[1][2]

-

Capillary Condensation: Water accumulates at contact points between particles, forming liquid bridges.[1][2]

-

Deliquescence: The salt dissolves in this surface water, creating a saturated solution film.[1][2][3]

-

Fusion (Clumping): As temperature or humidity fluctuates, this solution re-crystallizes, fusing distinct particles into a hard, non-homogeneous mass.[1][2]

-

Impact on Research: Using clumped dipotassium phthalate introduces significant weighing errors .[1][2] The mass you measure includes an unknown percentage of water, shifting the stoichiometry of your buffer or reaction and potentially altering the pH by 0.1–0.5 units.[1]

Part 2: Prevention Protocols (The "Dry Chain")

1. Storage & Environmental Control

-

Primary Barrier: Never store dipotassium phthalate in simple screw-cap bottles for extended periods once the manufacturer's seal is broken.[1]

-

Secondary Containment: The container must be stored inside a desiccator.[2]

-

Desiccant Choice: Use indicating silica gel or molecular sieves.[1][2] Avoid calcium chloride if there is any risk of dust cross-contamination, as

is extremely deliquescent.[1]

| Parameter | Recommendation | Scientific Rationale |

| Storage Temp | 15°C – 25°C | Fluctuations cause condensation cycles inside the bottle.[1] |

| Target Humidity | < 40% RH | Keeps the environment below the salt's likely CRH.[1][2] |

| Container Type | Glass or HDPE with Parafilm seal | Prevents moisture permeation through cap threads.[1][2] |

2. Weighing Workflow (The "Speed Protocol")

Hygroscopic uptake is kinetic.[1][2] Minimizing exposure time is the only way to ensure accurate mass measurement without a glovebox.[1]

Step-by-Step Protocol:

-

Equilibrate: Bring the desiccator to the balance. Do not carry the bottle through the lab.

-

Tare First: Place the weighing boat on the balance and tare before opening the bottle.

-

Aliquot Quickly: Open, dispense, and close the bottle immediately. Do not leave it open while waiting for the balance to stabilize.

-

Seal: Re-apply Parafilm or electrical tape around the cap junction immediately after use.[1][2]

Part 3: Troubleshooting & Recovery (FAQs)

Q1: My dipotassium phthalate has formed hard clumps. Is it chemically degraded?

Answer: Likely not.[1][2]

Unless the material has been exposed to extreme heat (>200°C) or strong UV light, the "clump" is simply the salt bridged by water.[1][2] The chemical identity (

Action: You must dry the material to restore stoichiometry.[1][2] (See Recovery Protocol below).

Q2: How do I recover/dry clumped material?

Answer: Dipotassium phthalate is thermally stable.[1][2] Use the following Gravimetric Recovery Protocol :

-

Grind: Gently break clumps in a mortar and pestle to increase surface area.[1][2]

-

Heat: Place powder in a weighing bottle (lid off) in a laboratory oven.

-

Temperature: Set to 110°C – 120°C . (Note: This is sufficient to drive off surface moisture without decomposing the organic phthalate ring).[1][2]

-

Duration: Dry for 2 hours .

-

Cool: Transfer immediately to a desiccator to cool. Never cool in open air.

-

Verify: Weigh, return to oven for 30 mins, and weigh again. If mass changes by <0.1%, it is dry.[1][2]

Q3: Can I use KHP (Potassium Hydrogen Phthalate) instead?

Answer: No. This is a critical formulation error.[1][2]

-

KHP (

): pH ~4.0 in solution.[1][2][4][5] Acts as a weak acid.[1][2] -

Dipotassium Phthalate (

): pH ~9.0 in solution.[1][2] Acts as a weak base.[1][2] Substituting one for the other will completely invert your buffer system or reaction stoichiometry.[1][2]

Part 4: Visual Workflow

Figure 1: Material Assessment & Recovery Logic

Caption: Decision tree for assessing the usability of hygroscopic dipotassium phthalate based on physical appearance.

References

-

American Chemical Society (ACS). (2017).[1][2] Potassium Hydrogen Phthalate, Acidimetric Standard. (Note: Referenced for drying protocols of phthalate salts).[1][2][5] Retrieved from [Link][1][2]

-

ResearchGate. (2005).[1][2] Activity coefficients of dipotassium phthalate and potassium hydrogen phthalate in water. Retrieved from [Link]

Sources

optimizing yield in the neutralization of phthalic acid to dipotassium salt

Welcome to the technical support center for the synthesis of dipotassium phthalate. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance and troubleshooting for the neutralization of phthalic acid to its dipotassium salt. Here, we move beyond simple protocols to explain the "why" behind experimental choices, ensuring a robust and reproducible process.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental chemistry behind the synthesis of dipotassium phthalate?

A1: The synthesis is a classic acid-base neutralization reaction. Phthalic acid (C₆H₄(COOH)₂), a diprotic acid, reacts with two equivalents of potassium hydroxide (KOH), a strong base, to form dipotassium phthalate (C₈H₄K₂O₄) and water.[1][2][3][4] Phthalic acid has two acidic protons with pKa values of approximately 2.89 and 5.51.[5][6][7] The reaction proceeds in two steps: first, the formation of the monopotassium salt (potassium hydrogen phthalate, KHP), followed by the neutralization of the second carboxylic acid group to yield the dipotassium salt.[8]

Q2: What is the correct stoichiometric ratio for this reaction?

A2: To ensure complete conversion to the dipotassium salt, a 1:2 molar ratio of phthalic acid to potassium hydroxide is required.[1][2] Using less than two equivalents of KOH will result in a mixture of dipotassium phthalate, monopotassium phthalate (KHP), and unreacted phthalic acid, thereby reducing the yield of the desired product.

Q3: Can I use phthalic anhydride instead of phthalic acid?

A3: Yes, phthalic anhydride is a common and often more cost-effective starting material.[7] In an aqueous solution, phthalic anhydride will first undergo hydrolysis to form phthalic acid. This hydrolysis step can be sluggish, so it's common to heat the reaction mixture to ensure complete conversion before or during the addition of potassium hydroxide.[9][10] The overall stoichiometry remains the same: one mole of phthalic anhydride will require two moles of KOH.

Q4: How critical is temperature control during the neutralization?

A4: Temperature control is a critical parameter for optimizing yield and purity. The neutralization reaction is exothermic, meaning it releases heat.[11][12] Uncontrolled temperature can lead to several issues:

-

Side Reactions: Elevated temperatures can promote side reactions, such as decarboxylation, leading to impurities and a lower yield.[13]

-

Solubility Issues: While heating can increase the rate of dissolution and reaction, excessively high temperatures can affect the final crystallization step.[8][13] A controlled temperature range, typically between 70-100°C, is often recommended for the initial reaction.[8][10][13]

Troubleshooting Guide

This section addresses specific problems you may encounter during the synthesis and provides actionable solutions based on chemical principles.

Problem 1: Low Yield of Dipotassium Phthalate

A lower-than-expected yield is one of the most common challenges. The following table outlines potential causes and their corresponding solutions.

| Potential Cause | Underlying Science | Recommended Solution |

| Inaccurate Stoichiometry | Phthalic acid is a diprotic acid and requires two full equivalents of base for complete neutralization to the dipotassium salt.[1][2][3][4] | Accurately weigh both phthalic acid and potassium hydroxide. For KOH, which is hygroscopic (absorbs moisture from the air), it's best to determine the exact concentration of your KOH solution by titrating it against a primary standard like potassium hydrogen phthalate (KHP) before use.[14][15][16] |

| Incomplete Reaction | The reaction may not have proceeded to completion due to insufficient reaction time, poor mixing, or low temperature. | Ensure the reaction is stirred vigorously to maximize contact between reactants. Monitor the reaction progress by checking the pH; it should become basic upon completion. Allowing for a sufficient reaction time, especially if starting from phthalic anhydride, is crucial.[9] |

| Product Loss During Workup | Dipotassium phthalate is highly soluble in water.[17] Significant product can be lost during filtration and washing if improper techniques are used. Phthalates, in general, have low solubility in water but high solubility in some organic solvents like ethanol.[18] | To induce crystallization, cool the reaction mixture slowly. If washing the crystals, use a minimal amount of ice-cold water or a solvent in which dipotassium phthalate has low solubility. Avoid excessive washing. |

| Side Reactions | Phthalic acid can undergo decomposition at elevated temperatures.[19] Running the reaction at too high a temperature can lead to the formation of byproducts. | Maintain the reaction temperature within the optimal range. Add the potassium hydroxide solution portion-wise to control the exothermic nature of the reaction and prevent temperature spikes.[13] |

Problem 2: The Final Product is an Oil or Fails to Crystallize

| Potential Cause | Underlying Science | Recommended Solution |

| Excess Water | The concentration of dipotassium phthalate in the solution may be below its saturation point, preventing crystallization. | Concentrate the solution by carefully evaporating some of the water under reduced pressure or gentle heating. Be cautious not to overheat, which could lead to decomposition. |

| Presence of Impurities | Impurities can interfere with the crystal lattice formation, a phenomenon known as crystal poisoning. | Ensure high-purity starting materials are used. If impurities are suspected, consider a purification step such as recrystallization from a suitable solvent system (e.g., an ethanol-water mixture).[8] |

| Incomplete Neutralization | The presence of monopotassium phthalate (KHP) alongside the dipotassium salt can result in a mixture that is more difficult to crystallize. | Re-check the pH of the solution. If it is not sufficiently basic, it indicates incomplete neutralization. Carefully add more potassium hydroxide solution until a stable basic pH is achieved. |

Problem 3: Product Discoloration (Yellowish or Brownish Tint)

| Potential Cause | Underlying Science | Recommended Solution |

| Impurities in Starting Materials | The quality of your phthalic acid or potassium hydroxide can directly impact the color of the final product. | Use high-purity reagents. If necessary, purify the phthalic acid by recrystallization before use.[13] |

| Oxidation | At elevated temperatures, trace impurities or the product itself may be susceptible to oxidation from atmospheric oxygen. | For high-purity applications, consider running the reaction under an inert atmosphere, such as nitrogen or argon, to minimize oxidation.[13] |

| Reaction with Container | Highly basic solutions can react with certain types of glass, especially at high temperatures, leaching impurities into the reaction mixture. | Use borosilicate glassware (e.g., Pyrex®) or a chemically resistant reactor. Avoid using glassware with any visible etching or damage. |

Experimental Protocols & Visualizations

Protocol 1: Synthesis of Dipotassium Phthalate from Phthalic Acid

-

Preparation: In a suitable reaction vessel equipped with a magnetic stirrer and a thermometer, dissolve a known molar amount of phthalic acid in deionized water.

-

Neutralization: While stirring, slowly add a stoichiometric equivalent (2 moles of KOH for every 1 mole of phthalic acid) of a standardized potassium hydroxide solution. Monitor the temperature and maintain it below 100°C.

-

Reaction Completion: Continue stirring for a designated period after the addition is complete to ensure the reaction goes to completion. The final solution should be basic.

-

Crystallization: Cool the reaction mixture slowly to room temperature, and then in an ice bath to induce crystallization.

-

Isolation and Drying: Isolate the crystals by vacuum filtration. Wash the crystals with a minimal amount of ice-cold deionized water. Dry the product in an oven at an appropriate temperature.

Caption: Troubleshooting Logic for Low Yield Issues

References

- Turito. (2022, December 14). Phthalic Acid – Chemical Formula, Structure, And Properties.

- Guidechem. Phthalic acid 88-99-3 wiki.

- Wikipedia. (2024). Phthalic acid.

- FooDB. (2010, April 8). Showing Compound Phthalic acid (FDB010566).

- Smolecule. (2023, August 15).

- Vaia. Problem 462 (a) How many equivalents of base...

- Chemistry Stack Exchange. (2022, February 1). Comparing acidic strength of phthalic acid isomers.

- Ashton, L. A., & Bullock, J. I. (1972). Effect of temperature on the ionisation constants of 2-, 3- and 4-nitrobenzoic, phthalic and nicotinic acids in aqueous solution. Journal of the Chemical Society, Faraday Transactions 1: Physical Chemistry in Condensed Phases.

- Chemistry Unseen. (2023, August 15). What are Hygroscopic Substances? ||Chemistry Unseen|| #NaOH #KOH [Video]. YouTube.

- Matar, N. (2015, May 16). Are phthalates are completely soluble in water? If not what solvent need to be used during its bio degradation study?

- Filo. (2025, February 17).

- Filo. (2025, October 21). A 1.

- Study.com. How many grams of phthalic acid 0-C_6H_4(COOH)_2 would be neutralized in 16.2 ml of a 0.100 N NaOH solution?

- Quora. (2016, October 25). What is the structural equation of phthalic acid reaction with sodium hydroxide?

- Surface Chemistry Group. (2015, September 17). Temperature-Dependent Reactions of Phthalic Acid on Ag(100).

- Chemistry LibreTexts. (2023, May 7). 1.

- IU Pressbooks.

- Quora. (2021, June 25).

- CymitQuimica.

- Brainly. (2020, July 28).

- Reddit. (2024, November 20). What are some common causes of low reaction yields?

- ResearchGate. (2018, March 7). How can I increase the yield of this compound?

- Journal of Chemical Education. Thermochemical Approaches to Neutralization Reactions between Weak Acid and Strong Base.

- Ricca Chemical Company. Potassium Hydroxide.

- BenchChem. (2025).

- Wikipedia. (2024).

- Sciencemadness. (2012, July 19).

- Reddit. (2025, June 8). Help with Low Yield Synthesis.

- International Council of Associations for Science Education.

- PubMed. (2001, September 15).

- Google Patents. (2011).

- Sciforum.

- Google Patents. (2009).

- Journal of the Serbian Chemical Society.

- Taylor & Francis Online.

- ACS Publications. (2023, July 18).

- uBibliorum. (2005, January 24).

- Patsnap. (2011, March 23).

- ACS Publications.

- GL Sciences. Analysis of Phthalic Acid Effect of Mobile Phase pH on Retention Time.

- Chegg. (2019, June 16).

- PubChem. Phthalic Acid | C8H6O4 | CID 1017.

- Chemistry LibreTexts. (2016, February 7). 16.

- Bartleby. (2024, March 24). Draw the major product of this reaction. Ignore inorganic byproducts and the phthalic acid side-product.

Sources

- 1. vaia.com [vaia.com]

- 2. Phthalic acid reacts with NaOH according to the following equation: C8H6.. [askfilo.com]

- 3. A 1.00g sample of phthalic acid was neutralized after titrated with 9.64m.. [askfilo.com]

- 4. homework.study.com [homework.study.com]

- 5. Phthalic Acid - Formula, Structure, And Properties | Turito [turito.com]

- 6. guidechem.com [guidechem.com]

- 7. Phthalic acid - Wikipedia [en.wikipedia.org]

- 8. Buy Dipotassium phthalate | 4409-98-7 [smolecule.com]

- 9. sciencemadness.org [sciencemadness.org]

- 10. CN101987817A - Preparation method of pH-reference reagent potassium acid phthalate - Google Patents [patents.google.com]

- 11. quora.com [quora.com]

- 12. edu.utsunomiya-u.ac.jp [edu.utsunomiya-u.ac.jp]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. m.youtube.com [m.youtube.com]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. Analysis of Acids and Bases by Titration – IU East Experimental Chemistry Laboratory Manual [iu.pressbooks.pub]

- 17. CAS 4409-98-7: Dipotassium phthalate | CymitQuimica [cymitquimica.com]

- 18. researchgate.net [researchgate.net]

- 19. superficies.qi.fcen.uba.ar [superficies.qi.fcen.uba.ar]

Technical Support Center: Troubleshooting pH Drift in Dipotassium Phthalate Buffers

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with pH instability in phthalate buffer systems. While potassium hydrogen phthalate (KHP) is a robust primary standard, formulating it with its conjugate base (dipotassium phthalate) to achieve higher pH ranges (4.87 to 5.72) introduces complex thermodynamic and metrological challenges[1].

This guide is designed to move beyond basic troubleshooting. We will dissect the chemical causality behind pH drift, provide self-validating experimental protocols, and establish a rigorous metrological foundation for your buffer preparation workflows.

Diagnostic Hub: Root Cause Analysis Workflow

Before adjusting your chemistry, use the following diagnostic tree to isolate whether your pH drift is a chemical degradation issue, a metrological artifact, or a thermodynamic equilibration failure.

Diagnostic workflow for isolating the root cause of pH drift in dipotassium phthalate buffers.

Mechanistic Q&A: Field-Proven Insights

Q1: Why does my newly prepared dipotassium phthalate buffer show an immediate, continuous pH drift during calibration?

A1: Immediate drift is rarely a chemical buffer failure; it is typically a metrological artifact caused by thermal non-equilibrium or liquid junction potential (LJP) instability. The dissolution of KHP and dipotassium phthalate is endothermic. If the solution is not fully equilibrated to the calibration temperature (e.g., 25.0 °C), the temperature compensator of the pH meter will struggle against the shifting thermodynamic dissociation constant (

Q2: I carefully weighed anhydrous dipotassium phthalate and KHP to achieve a pH of 5.2, but the initial pH is incorrect and drifts over the first 48 hours. What went wrong?

A2: The root cause is the extreme hygroscopicity of dipotassium phthalate (

Q3: My buffer was perfectly stable for three weeks, but now it exhibits a slow alkaline drift. What is the mechanism? A3: This is a classic signature of microbial degradation. Phthalate buffers provide an abundant organic carbon source for airborne molds and bacteria. As microbes metabolize the phthalate ions, the total buffer concentration decreases. More importantly, the consumption of the acidic KHP component shifts the equilibrium toward the alkaline conjugate base, causing an upward pH drift. Actionable Insight: Phthalate solutions lack inherent antimicrobial properties. They must be discarded after one month, or immediately if any turbidity, sediment, or mycelial growth appears[5].

Q4: Does atmospheric

Data & Metrology: Thermodynamic Stability

To understand temperature-induced drift, we must look at the thermodynamic behavior of the phthalate system. The table below summarizes the temperature dependence of the 0.05 mol/kg Potassium Hydrogen Phthalate standard (the acidic component of your buffer). Note that mixtures of KHP and dipotassium phthalate exhibit similar temperature-dependent drift coefficients governed by the second dissociation constant of o-phthalic acid[1].

| Temperature (°C) | Standard pH (pH(S)) | Metrological Uncertainty (±) | Causality for Shift |

| 0 | 4.000 | 0.011 | Maximum hydrogen bonding, lowest dissociation[2] |

| 10 | 3.998 | 0.011 | Minimum pH inflection point[2] |

| 20 | 4.002 | 0.011 | Increasing thermal kinetic energy[2] |

| 25 | 4.005 | 0.011 | Standard reference temperature[7] |

| 30 | 4.011 | 0.011 | Enhanced dissociation of HA[2] |

| 40 | 4.027 | 0.011 | Shift in |

| 50 | 4.050 | 0.011 | High thermal disruption of hydration shells[7] |

Validated Workflows & Experimental Protocols

Protocol 1: Self-Validating Preparation of Dipotassium Phthalate Buffer via In-Situ Generation

Objective: Eliminate hygroscopic weighing errors by synthesizing dipotassium phthalate directly in solution[6]. Materials:

-

Primary Standard Potassium Hydrogen Phthalate (e.g., NIST SRM 185i)[5].

-

Standardized, carbonate-free 0.1 M Potassium Hydroxide (KOH)[6].

-

High-purity deionized water (Conductivity < 1 µS/cm)[5].

Step-by-Step Methodology:

-

Drying: Dry the KHP standard in an oven at 110 °C for 2 hours. Cool in a desiccator over anhydrous

[5]. Causality: Removes surface moisture without degrading the phthalate backbone. -

Weighing: Weigh exactly 10.21 g of dried KHP (0.05 moles) into a calibrated 1000 mL volumetric flask[7].

-

Dissolution: Add ~600 mL of high-purity water. Stir until completely dissolved.

-

In-Situ Generation: To achieve your target pH (e.g., pH 5.0), add a precisely calculated volume of standardized, carbonate-free KOH. Causality: The KOH neutralizes a portion of the KHP, creating dipotassium phthalate in an exact stoichiometric ratio without exposing the highly hygroscopic dipotassium salt to air[6].

-

Volume Adjustment: Dilute to exactly 1000.0 mL with high-purity water at 25.0 °C.

-

Self-Validation: Measure the pH. It should match the theoretical calculated value within ±0.01 pH units. If it deviates by >0.02, suspect carbonate contamination in your KOH titrant and discard the batch.

Protocol 2: Electrode Rejuvenation & Liquid Junction Validation

Objective: Resolve apparent pH drift caused by electrode fouling rather than chemical instability. Step-by-Step Methodology:

-

Alkaline Purge: Immerse the electrode in 0.1 M NaOH for exactly 1 minute[4]. Causality: Saponifies organic contaminants and expands the ceramic junction slightly.

-

Acidic Purge: Transfer immediately to 0.1 M HCl for 1 minute[4]. Causality: Dissolves precipitated salts and neutralizes residual base.

-

Cycling: Repeat this cycle two times, ensuring the final step ends in the HCl solution to leave the glass membrane fully hydrated with protons[4].

-

Validation: Rinse thoroughly with deionized water. Place in the phthalate buffer. A healthy electrode will stabilize within 60 seconds with a drift rate of < 1.5 mV/hour[4][8].

References

-

[5] Standard Reference Material 185i Potassium Hydrogen Phthalate (pH Standard). National Institute of Standards and Technology (NIST). 5

-

[7] Specification – Certified Reference Material Certipur® Potassium hydrogen phthalate. Sigma-Aldrich. 7

-

[2] Standard pH Values for the Potassium Hydrogen Phthalate Reference Buffer Solution from 0 to 60 °C. National Institutes of Health (PMC). 2

-

[1] Hamer, W. J., et al. Second Dissociation Constant of o-Phthalic Acid and Related pH Values of Phthalate Buffers. National Bureau of Standards (NIST). 1

-

[6] Hamer, W. J., et al. A comparison of platinum and palladium hydrogen-electrodes in aqueous solutions of acid potassium phthalate. National Bureau of Standards (NIST). 6

-

[8] Heering, A., et al. Glass electrode half-cells for measuring unified pH in ethanol–water mixtures. Copernicus / JSSS. 8

-

[3] Reconciling the pHe measurements of bioethanol: pHabs measurements of buffered 50-50 wt% water-ethanol mixtures. National Institutes of Health (PMC). 3

Sources

- 1. nvlpubs.nist.gov [nvlpubs.nist.gov]

- 2. Standard pH Values for the Potassium Hydrogen Phthalate Reference Buffer Solution from 0 to 60 °C - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Reconciling the pHe measurements of bioethanol: pHabs measurements of buffered 50-50 wt% water-ethanol mixtures - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 21 CFR § 114.90 - Methodology. | Electronic Code of Federal Regulations (e-CFR) | US Law | LII / Legal Information Institute [law.cornell.edu]

- 5. tsapps.nist.gov [tsapps.nist.gov]

- 6. nvlpubs.nist.gov [nvlpubs.nist.gov]

- 7. sigmaaldrich.com [sigmaaldrich.com]

- 8. jsss.copernicus.org [jsss.copernicus.org]

Technical Support Hub: Dipotassium Phthalate (K2P) Synthesis & Purification

[1]

The Invisible Variable: Why Carbonate Matters

In the synthesis of Dipotassium Phthalate (

The insidious nature of this impurity lies in its origin: Potassium Hydroxide (KOH) . KOH pellets are hygroscopic and avidly absorb atmospheric

Diagnostic Matrix: Do I Have Carbonate Contamination?

Before attempting purification, confirm the impurity profile.[1] Carbonates are often "silent" in standard HPLC but scream in other assays.[1]

| Diagnostic Method | Observation indicating Carbonate ( | Sensitivity |

| pH Drift | A 0.1 M solution of pure | Low |

| Acid Titration (Bubbling) | Acidify a small aliquot with 1M HCl. Visible effervescence indicates gross contamination ( | Medium |

| FT-IR (ATR) | Look for a broad, intense peak at 1350–1450 cm⁻¹ (carbonate stretch), often overlapping with carboxylates but distinct in shape.[1] | Medium-High |

| The definitive test. Carbonate carbon appears at ~168–170 ppm .[1] Phthalate carboxyls appear at ~175 ppm .[1] | High (Gold Standard) |

Troubleshooting & Remediation Protocols

Scenario A: "My K2P batch is already solid, but contaminated."